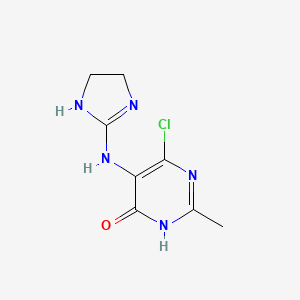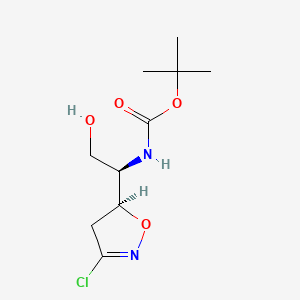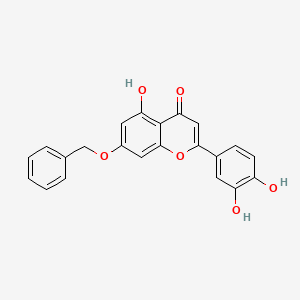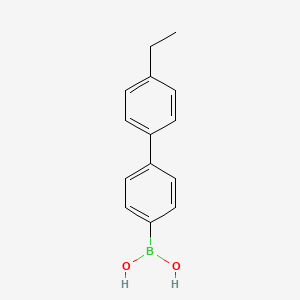
4'-Ethyl-4-biphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Ethyl-4-biphenylboronic acid is a chemical compound used as an intermediate for organic synthesis and is an important raw material for pharmaceuticals . It is also used in the production of various other chemicals .
Synthesis Analysis
The synthesis of 4’-Ethyl-4-biphenylboronic acid involves various processes. One such process is the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis
The molecular formula of 4’-Ethyl-4-biphenylboronic acid is C14H15BO2 . The molecular weight is 226.08 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
4’-Ethyl-4-biphenylboronic acid is involved in various chemical reactions. For instance, it undergoes catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This reaction is a valuable transformation in organic synthesis .Physical and Chemical Properties Analysis
4’-Ethyl-4-biphenylboronic acid is a white solid . Its melting point, boiling point, and density can be found on various chemical databases .Scientific Research Applications
Organic Synthesis
4'-Ethyl-4-biphenylboronic acid plays a significant role as an intermediate in organic synthesis. Its derivatives, such as 4-(2-(diethylamino)ethyl) phenyl acid, synthesized from 4-bromophenylacwtic acid, are highlighted for their low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air. The significance of these compounds extends to various industrial and research applications due to their unique properties and potential market prospects (Zhang Da, 2015).
Crystal Engineering
The compound's utility in crystal engineering is showcased through the synthesis of m-terphenyl derivatives from 4,4-biphenyldiboronic acid. These derivatives serve as precursors for the creation of tectons, pivotal in the design and construction of crystal structures (R. S. Wright & T. K. Vinod, 2003).
Supramolecular Chemistry
In supramolecular chemistry, phenylboronic and 4-methoxyphenylboronic acids, relatives of this compound, facilitate the assembly of supramolecular structures. These assemblies are formed through hydrogen bonds and are integral in constructing complex molecular systems (V. Pedireddi & N. Seethalekshmi, 2004).
Catalysis in Chemical Reactions
The compound is also instrumental in catalysis, exemplified by its use in Suzuki coupling reactions. These reactions are fundamental in creating biaryl compounds, crucial in pharmaceutical research and other scientific fields. For instance, ethyl (4-phenylphenyl)acetate, synthesized via Suzuki coupling, holds promise as an anti-arthritic agent, underlining the compound's significance in medicinal chemistry (N. Costa et al., 2012).
Advanced Material Science
In material science, this compound derivatives contribute to the design of novel materials. For example, the creation of intelligent bio-hydrogels with glucose and pH-responsive behaviors showcases the potential of these compounds in developing advanced, responsive materials for various applications, including drug delivery systems (H. Peng et al., 2018).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system . It is advised to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, thereby altering its function .
Biochemical Pathways
Boronic acids are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Pharmacokinetics
The compound is a white to pale brown crystalline powder , suggesting that it may be administered orally or topically
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .
Action Environment
The compound is recommended to be stored at room temperature , indicating that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is often covalent bonding, which can influence the function of the interacting biomolecules .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4’-Ethyl-4-biphenylboronic Acid is not well-understood. Boronic acids can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as sugars and certain amino acid residues. This can lead to changes in the activity of these biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 4’-Ethyl-4-biphenylboronic Acid on cellular function in in vitro or in vivo studies have not been reported. It is known that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Metabolic Pathways
Boronic acids can potentially interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound’s boronic acid group could potentially interact with transporters or binding proteins .
Subcellular Localization
The boronic acid group could potentially direct the compound to specific compartments or organelles through interactions with targeting signals or post-translational modifications .
Properties
IUPAC Name |
[4-(4-ethylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10,16-17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUOTLGHQXNPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671988 |
Source


|
| Record name | (4'-Ethyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153035-62-2 |
Source


|
| Record name | (4'-Ethyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
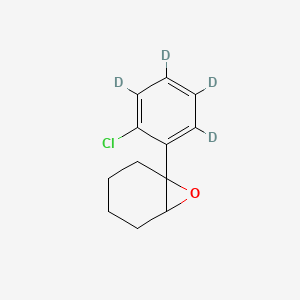
![4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER](/img/no-structure.png)
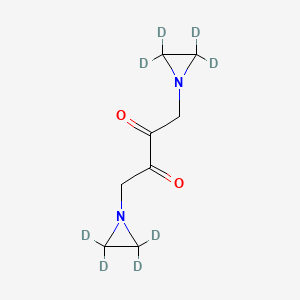
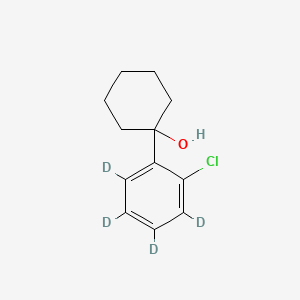
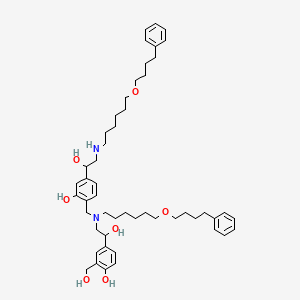
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)
![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)

